6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine is a heterocyclic compound that contains a pyrrolo[1,2-a]benzimidazole core with a fluorine atom at the 6th position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst . The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological properties.
Imidazole derivatives: Imidazoles are known for their diverse pharmacological activities.
Uniqueness
6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The specific arrangement of atoms in this compound also contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H10FN3 |
---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-7-amine |
InChI |
InChI=1S/C10H10FN3/c11-6-4-8-9(5-7(6)12)14-3-1-2-10(14)13-8/h4-5H,1-3,12H2 |
InChI-Schlüssel |
KSZYRPMSJSPGEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC3=C(N2C1)C=C(C(=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.